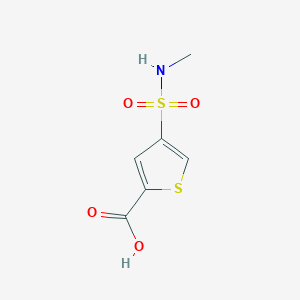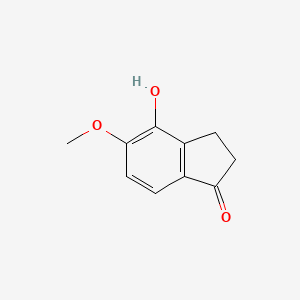
4-Hydroxy-5-methoxy-1-indanone
概要
説明
Synthesis Analysis
Several synthetic methods have been reported for the preparation of 1-indanones, including 4-hydroxy-5-methoxy-1-indanone. These methods utilize various starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols. Notably, the Nazarov reaction is commonly employed, where α,β-unsaturated ketones serve as substrates and react in the presence of Brønsted or Lewis acids .
For 4-hydroxy-5-methoxy-1-indanone specifically, one approach involves the nitration reaction, followed by debromination to yield the desired compound . Another method utilizes the reaction of 4-hydroxy-1-indanone with potassium carbonate and methyl iodide .
Molecular Structure Analysis
The molecular structure of 4-hydroxy-5-methoxy-1-indanone consists of an indanone core with hydroxy and methoxy substituents. The methoxy group is attached to the fifth carbon atom, while the hydroxy group is positioned at the fourth carbon atom. The arrangement of these functional groups significantly influences its biological activity and reactivity .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its functional groups. For instance, it can undergo nucleophilic substitution, oxidation, and cyclization reactions. Additionally, the presence of the methoxy group may influence its reactivity in certain contexts .
Physical And Chemical Properties Analysis
科学的研究の応用
Microbiological Transformations
Research has shown that certain microbiological transformations can occur with derivatives of 1-indanone. For example, a study demonstrated the reductive opening of 5-Methoxy-2-(5-nitrofurfuryliden)-1-indanone by various microorganisms, leading to the formation of other compounds like 2-(4-Cyan-2-oxobutyl)-5-methoxy-1-indanone (Wieglepp, Hoyer, & Kieslich, 1973).
Neurological Treatment Potential
A 2019 study focused on methoxy substituted 2-benzylidene-1-indanone derivatives as potential antagonists for treating neurological conditions. These derivatives were found to possess A1 and A2A affinity, which could be beneficial for neurological treatments (Janse van Rensburg et al., 2019).
Chemical Transformations and Synthesis
Chemical transformations involving 1-indanone derivatives have been widely studied. For instance, the reduction of 6-methoxy-1-indanone with sodium or lithium in alcohol and liquid ammonia results in the formation of 4,7-dihydro-5-methoxyindan (Pivnitskii & Torgov, 1967). Additionally, direct α-Fluorination of ketones including methoxy substituted derivatives of 1-indanone has been achieved using specific reagents (Stavber, Jereb, & Zupan, 2002).
Energy Characterization in Biomass Degradation
A study conducted in 2018 focused on the energetic characterization of indanone derivatives, including 6-methoxy-1-indanone, in the context of biomass degradation. This study involved calorimetric techniques and computational methodology to understand the enthalpies of combustion and sublimation of these compounds (Silva, Lima, & Ribeiro da Silva, 2018).
特性
IUPAC Name |
4-hydroxy-5-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-5-3-6-7(10(9)12)2-4-8(6)11/h3,5,12H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDBZTOTAJPENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460452 | |
| Record name | 2,3-dihydro4-hydroxy-5-methoxy-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5-methoxy-1-indanone | |
CAS RN |
66487-71-6 | |
| Record name | 2,3-dihydro4-hydroxy-5-methoxy-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

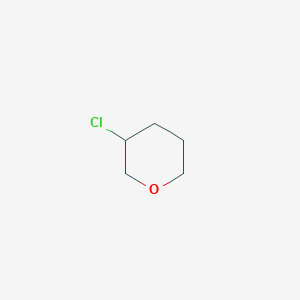


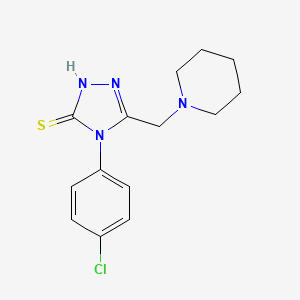
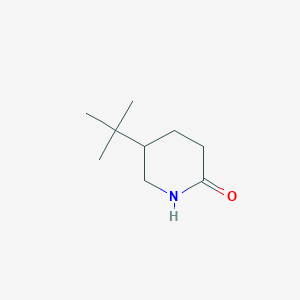
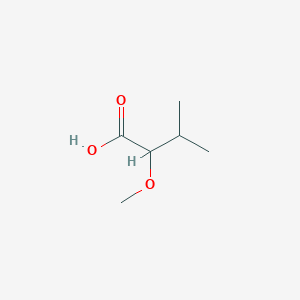

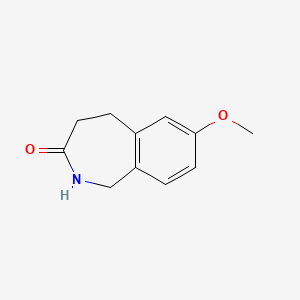



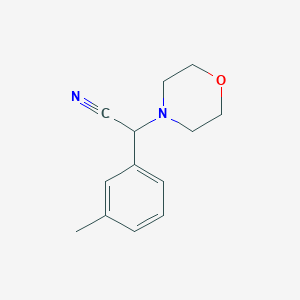
![8-Oxabicyclo[5.1.0]oct-2-ene](/img/structure/B3385805.png)
